molecular formula C9H20O B1584227 2-Methyl-3-octanol CAS No. 26533-34-6

2-Methyl-3-octanol

Cat. No. B1584227
CAS RN: 26533-34-6
M. Wt: 144.25 g/mol
InChI Key: DIVBBSLQUDHECU-UHFFFAOYSA-N
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Description

2-Methyl-3-octanol is a chemical compound with the molecular formula C9H20O and a molecular weight of 144.2545 . It is also known by other names such as 2-methyloctan-3-ol .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Methyl-3-octanol is InChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule. For a 3D view of the molecule, you may refer to resources that can interpret this InChI string .


Physical And Chemical Properties Analysis

2-Methyl-3-octanol has a boiling point of 457.15 K . The enthalpy of vaporization is 49.5 kJ/mol at 403 K . More physical and chemical property data might be available from resources like the NIST WebBook .

Scientific Research Applications

Structural Transformation in Alcohols

Research has explored the structural transformation in liquid alcohols like 2-methyl-3-octanol. For instance, Johari and Dannhauser (1968) studied the densities of various alcohols, including 2- and 3-octanol, and discussed a structural transformation involving H-bonded linear chains, dimer rings, and monomer. This study helps in understanding the physical properties of these alcohols under different conditions (Johari & Dannhauser, 1968).

Dielectric Properties

Another study by Johari and Dannhauser (1968) focused on the dielectric properties of isomeric octyl alcohols, including 2-octanol and 2-methyl-3-heptanol. Their research analyzed the isobaric temperature dependence and the isothermal pressure dependence of the dielectric constant, revealing the differences between isomers and contributing to a better understanding of these substances' molecular interactions (Johari & Dannhauser, 1968).

Bioproduction and Extraction

Hüsken et al. (2001) discussed the integrated bioproduction and extraction of 3-methylcatechol using Pseudomonas putida MC2, a solvent-tolerant strain. They found that octanol, a compound similar to 2-methyl-3-octanol, can be used as an effective second phase in the bioproduction process, showcasing its potential in biotechnological applications (Hüsken et al., 2001).

Transport Resistance at Interfaces

A study by Guy and Honda (1984) used octanol as a model to understand the transport resistance at the octanol-water interface. This research is significant for understanding how compounds like 2-methyl-3-octanol interact at interfaces, which is crucial for applications in biological and pharmaceutical systems (Guy & Honda, 1984).

Partitioning Studies

Jafvert et al. (1990) conducted a study on the octanol-water distributions of environmentally significant compounds, which provides insights into the partitioning behavior of similar compounds like 2-methyl-3-octanol. This information is vital for environmental science and toxicology (Jafvert et al., 1990).

Safety And Hazards

2-Methyl-3-octanol is a combustible liquid. It can cause skin irritation and serious eye damage . It’s recommended to avoid breathing its vapors and to use it only in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

Future Directions

As a chemical compound, 2-Methyl-3-octanol could have various applications in scientific research and industrial processes. Its future directions would largely depend on the needs of these fields. Currently, it is provided to researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

2-methyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVBBSLQUDHECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316064
Record name 2-Methyl-3-octanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-octanol

CAS RN

26533-34-6
Record name 2-Methyl-3-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26533-34-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyloctan-3-ol
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Record name 2-Methyl-3-octanol
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Record name 2-Methyl-3-octanol
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Record name 2-methyloctan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
B Lu, J Perez-Moreno, F Zhang, AC Rinaldi… - Food Science and Human …, 2021 - Elsevier
Aroma is central to the worldwide success of truffles as gourmet food and the high prices paid for these edible mushrooms. In this study, volatile organic compounds (VOCs) from fruiting …
Number of citations: 16 www.sciencedirect.com
AT Nielsen, EBW Ovist - Journal of the American Chemical …, 1954 - ACS Publications
… prepared in 72% yield by acid potassium permanganate oxidation of 2-methyl-3octanol; the latter compound, bp 180-183 (690 mm.), was prepared in 72% yield from «-amylmagnesium …
Number of citations: 5 pubs.acs.org
SK Mohan, H Meryala - Asian Journal of Chemistry, 2001 - hero.epa.gov
… -3-bromo methyl-7-methyl-(Z)-2-octene (2), 2,3-di(bromo methyl)-6-( 1-bromo-1-methyl ethyl) tetrahydro-2H-3-pyranol (3), 2,6,7,8- tetrabromo-6-bromo methyl-2-methyl-3-octanol (4) …
Number of citations: 2 hero.epa.gov
A Khajeh, H Modarress - Journal of chemometrics, 2011 - Wiley Online Library
Several types of descriptors were used to derive quantitative structure–property relationship (QSPR) for prediction of surface tension of 142 alcohols at 298.15 K. Genetic function …
J Ruiz-Jimenez, S Raskala, V Tanskanen… - Environmental …, 2023 - Elsevier
… Most of these compounds (10) had a lipid like substructure, such as long chain alcohols (2-methyl-3-octanol, 3-octanol, 1-hexanol and 2-octen-1-ol) and sesquiterpenes (farnesene, …
Number of citations: 1 www.sciencedirect.com
DP Schwartz - Analytical biochemistry, 1970 - Elsevier
A colorimetric procedure is described for the quantitative determination of monohydric alcohols at the micromole level. The method is based on the acylation of the hydroxyl group with …
Number of citations: 13 www.sciencedirect.com
MJ Serradilla, A Martín, S Ruiz-Moyano, A Hernández… - Food Chemistry, 2012 - Elsevier
In this work, the physicochemical and sensorial properties of three “Picota” type sweet cherry cultivars and the ‘Sweetheart’ cultivar were evaluated, taking into account the effect of …
Number of citations: 128 www.sciencedirect.com
L Purrinos, R Bermúdez, D Franco… - Journal of Food …, 2011 - Wiley Online Library
Volatile compounds were determinated throughout the manufacture of dry‐cured “lacón,” a traditional dry‐salted, and ripened meat product made in the north‐west of Spain from the …
Number of citations: 99 ift.onlinelibrary.wiley.com
HS Yoon, EH Oh, SJ Joo, KS Kim… - Korean Journal of …, 2004 - koreascience.kr
Aroma compounds in Pholiota adiposa were extracted by simultaneous distillation and extraction (SDE), and 41 compounds were identified by GC-MS, including eleven alcohols, eight …
Number of citations: 6 koreascience.kr

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